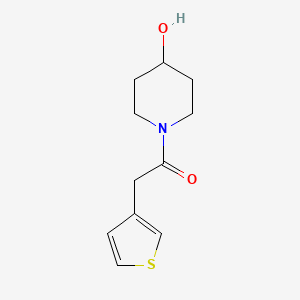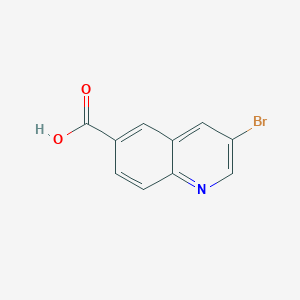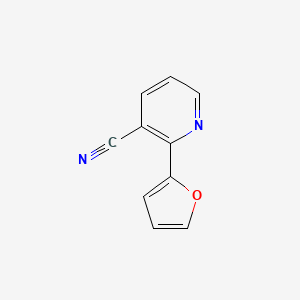
1-Chloro-3-methyl-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Chloro-3-methyl-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6ClF3 . It is also known by other names such as “3-Chlorobenzotrifluoride”, “m-Chlorobenzotrifluoride”, “m-Chloro-α,α,α-trifluorotoluene”, “m-Trifluoromethylphenyl chloride”, “meta (Trifluoromethyl)chlorobenzene”, “Toluene, m-chloro-α,α,α-trifluoro-”, “1-Chloro-3- (trifluoromethyl)benzene”, “3-Chloro-α,α,α-trifluorotoluene”, and "UN 2234" .
Molecular Structure Analysis
The molecular structure of “1-Chloro-3-methyl-2-(trifluoromethyl)benzene” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The boiling point of a related compound, “1-chloro-3-(trifluoromethyl)benzene”, is 410.7 K . The enthalpy of vaporization at 317 K is 43.0 kJ/mol .
科学的研究の応用
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential as a building block in the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs . For example, it may be used in the development of new therapeutic agents where the introduction of a trifluoromethyl group is desired to enhance drug-target interactions.
Material Science
1-Chloro-3-methyl-2-(trifluoromethyl)benzene: is utilized in material science for the synthesis of advanced materials. Its ability to undergo various chemical reactions makes it a versatile precursor for the preparation of polymers and coatings with specific properties such as increased resistance to degradation or improved thermal stability .
Chemical Synthesis
This compound serves as a crucial intermediate in organic synthesis. Its reactive sites allow for selective functionalization, enabling the creation of a wide array of derivatives. These derivatives are then applied in the synthesis of complex organic molecules, including natural products and potential drug candidates .
Agriculture
In the agricultural sector, derivatives of 1-Chloro-3-methyl-2-(trifluoromethyl)benzene may be investigated for their use as precursors to agrochemicals. The trifluoromethyl group can impart properties like increased stability against photodegradation, making it a candidate for the development of more durable pesticides or herbicides .
Environmental Science
Environmental scientists might explore the environmental fate of 1-Chloro-3-methyl-2-(trifluoromethyl)benzene and its derivatives. Understanding its breakdown products and their persistence in the environment is crucial for assessing potential environmental impacts and for the development of remediation strategies if necessary .
Analytical Chemistry
In analytical chemistry, 1-Chloro-3-methyl-2-(trifluoromethyl)benzene can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique chemical structure allows for its use in method development and calibration processes to ensure accurate and precise analytical measurements .
特性
IUPAC Name |
1-chloro-3-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-3-2-4-6(9)7(5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFZWZZCMLHZDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592025 |
Source


|
| Record name | 1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |
CAS RN |
112641-25-5 |
Source


|
| Record name | 1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)





